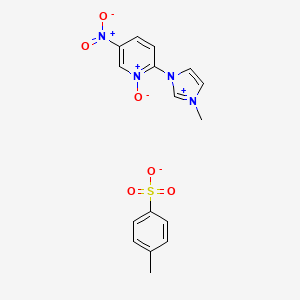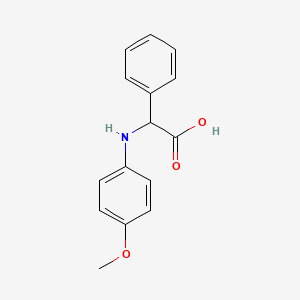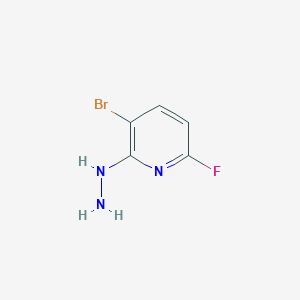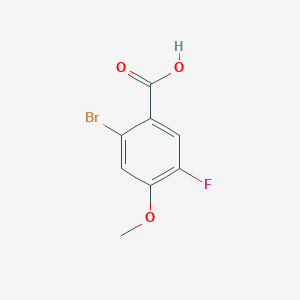![molecular formula C12H17ClN2O3 B2538762 N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide CAS No. 2411271-57-1](/img/structure/B2538762.png)
N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is also known as CPPMF and has been extensively studied for its potential therapeutic applications. CPPMF is a furan derivative that has a unique chemical structure, which makes it an ideal candidate for various research studies.
Mécanisme D'action
The mechanism of action of CPPMF is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phosphodiesterase-4 (PDE-4). CPPMF has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
CPPMF has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CPPMF has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Moreover, CPPMF has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CPPMF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Moreover, CPPMF has a unique chemical structure, which makes it an ideal candidate for various research studies. However, CPPMF also has some limitations. It is a relatively new compound, and its safety profile has not been fully established. Moreover, CPPMF has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on CPPMF. One area of research is the development of more potent and selective CPPMF analogs. Another area of research is the investigation of the potential therapeutic applications of CPPMF in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Moreover, future research can focus on the elucidation of the mechanism of action of CPPMF and the identification of its molecular targets.
Méthodes De Synthèse
The synthesis of CPPMF involves a series of chemical reactions. The first step involves the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form 3-methylfuran-2-carbonyl chloride. This intermediate product is then reacted with N-(3-aminopropyl)propanamide in the presence of triethylamine to form N-[3-(2-chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
CPPMF has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. CPPMF has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Moreover, CPPMF has been used as a tool compound for studying the function of various proteins and enzymes.
Propriétés
IUPAC Name |
N-[3-(2-chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3/c1-8-4-7-18-10(8)12(17)15-6-3-5-14-11(16)9(2)13/h4,7,9H,3,5-6H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWIYGCQCLASGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCCCNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2538689.png)
![N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide](/img/structure/B2538691.png)
![(Z)-2-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538692.png)


![N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2538697.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2538698.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2538699.png)
